molecular formula C24H34O3 B104244 3-Oxochola-4,6-dien-24-oic Acid CAS No. 88179-71-9

3-Oxochola-4,6-dien-24-oic Acid

Cat. No. B104244
CAS RN: 88179-71-9
M. Wt: 370.5 g/mol
InChI Key: CREVIXFSUWYGRJ-IHMUCKAYSA-N
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Description

3-Oxochola-4,6-dien-24-oic Acid is a unique chemical compound with the linear formula C24H34O3 . It has a molecular weight of 370.537 . This compound is an intermediate in the synthesis of various bile acids . It’s the 3-oxo derivative of chola-4,6-dien-24-oic acid .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of this compound. It’s noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Prognostic Indicator in Hepatobiliary Disease

A study conducted by Kimura et al. (1998) highlighted the role of 3-Oxochola-4,6-dien-24-oic acid in the prognosis of hepatobiliary diseases. The research found that an increase in this compound in the urine of patients with hepatobiliary disease is an indicator of poor prognosis. This was especially notable in patients with a deficiency of 3-oxo-delta4-steroid 5beta-reductase and acute hepatic failure (Kimura et al., 1998).

Indicator of Liver Cirrhosis Severity

Mocan et al. (2021) reported that plasma levels of this compound, along with another bile acid, are significantly correlated with the severity of liver cirrhosis. This correlation was observed irrespective of the presence of hepatocellular carcinoma, making it a potential biomarker for assessing liver cirrhosis severity (Mocan et al., 2021).

Biotransformation Studies

Research on bacterial degradation of bile acids under anaerobic conditions, conducted by Owen and Bilton (1983), identified this compound as one of the byproducts. This study provides insights into the metabolic pathways and transformation processes of bile acids in bacterial systems (Owen & Bilton, 1983).

Role in HIV-1 Disease

Zhang et al. (2015) investigated the effect of a related compound, 3-oxotirucalla-7, 24-dien-21-oic acid, on CD8+ T cell recovery in HIV-1 disease. This study suggests the potential therapeutic application of compounds structurally similar to this compound in the treatment of HIV-1 (Zhang et al., 2015).

properties

IUPAC Name

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5-6,14-15,18-21H,4,7-13H2,1-3H3,(H,26,27)/t15-,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREVIXFSUWYGRJ-IHMUCKAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415288
Record name 3-Oxochola-4,6-dien-24-oic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxo-4,6-choladienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

88179-71-9
Record name 3-Oxochola-4,6-dien-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88179-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chola-4,6-dien-24-oic acid, 3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088179719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxochola-4,6-dien-24-oic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLA-4,6-DIEN-24-OIC ACID, 3-OXO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WV6M12MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Oxo-4,6-choladienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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